N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
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Overview
Description
N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a morpholine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps. One common approach starts with the bromination of 2-ethoxybenzyl alcohol to obtain 5-bromo-2-ethoxybenzyl bromide. This intermediate is then reacted with morpholine and 3-chloropropan-1-amine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromo-2-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine
- N-[(5-bromo-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
- N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine hydrochloride
Uniqueness
N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine is unique due to the presence of the ethoxy group, which enhances its lipophilicity and potentially improves its ability to cross biological membranes. This property makes it a valuable compound for research in drug delivery and pharmacokinetics .
Properties
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2.2ClH/c1-2-21-16-5-4-15(17)12-14(16)13-18-6-3-7-19-8-10-20-11-9-19;;/h4-5,12,18H,2-3,6-11,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBHBAXLGZUUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNCCCN2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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